3-cyclopentyl-4-methyl-1,2-oxazol-5-amine
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Overview
Description
3-cyclopentyl-4-methyl-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the oxime, followed by cyclization with acetic anhydride to yield the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
3-cyclopentyl-4-methyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. Common reagents include halogens and alkylating agents.
Scientific Research Applications
3-cyclopentyl-4-methyl-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-cyclopentyl-4-methyl-1,2-oxazol-5-amine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring but differ in their substituents and specific biological activities, highlighting the unique properties of this compound .
Properties
CAS No. |
1152679-52-1 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-cyclopentyl-4-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H14N2O/c1-6-8(11-12-9(6)10)7-4-2-3-5-7/h7H,2-5,10H2,1H3 |
InChI Key |
IVYAHOSDAYUTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2CCCC2)N |
Purity |
95 |
Origin of Product |
United States |
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